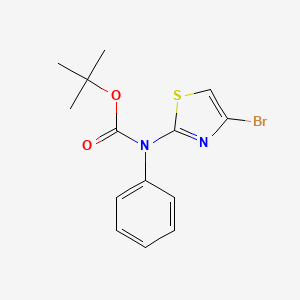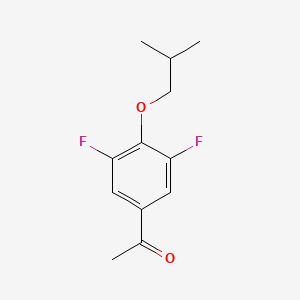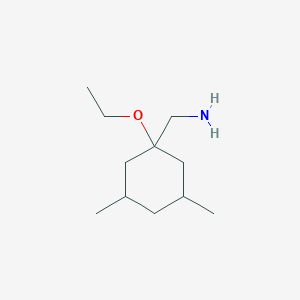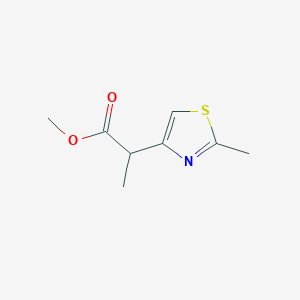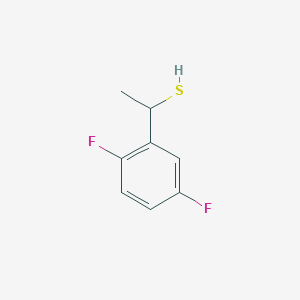
1-(2,5-Difluorophenyl)ethane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Difluorophenyl)ethane-1-thiol is an organic compound with the molecular formula C8H8F2S and a molecular weight of 174.21 g/mol It is characterized by the presence of a thiol group (-SH) attached to an ethane chain, which is further substituted with two fluorine atoms on the phenyl ring at the 2 and 5 positions
Preparation Methods
One common method includes the reaction of 2,5-difluorobenzyl chloride with thiourea, followed by hydrolysis to yield the desired thiol compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(2,5-Difluorophenyl)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Addition: The thiol group can add to alkenes or alkynes, forming thioethers or thiolates.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and nucleophiles such as amines or alcohols for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2,5-Difluorophenyl)ethane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s thiol group can interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism by which 1-(2,5-Difluorophenyl)ethane-1-thiol exerts its effects is largely dependent on its thiol group. Thiols are known to form strong bonds with metals and can act as nucleophiles in various biochemical reactions. The compound can interact with cysteine residues in proteins, potentially altering their function or activity. This interaction can affect molecular targets and pathways involved in cellular processes .
Comparison with Similar Compounds
1-(2,5-Difluorophenyl)ethane-1-thiol can be compared with other thiol-containing compounds such as:
1-(2,4-Difluorophenyl)ethane-1-thiol: Similar structure but with fluorine atoms at different positions, which can affect its reactivity and applications.
1-(2,5-Dichlorophenyl)ethane-1-thiol:
1-(2,5-Difluorophenyl)ethanol: An alcohol instead of a thiol, which changes its reactivity and interaction with biological molecules.
The uniqueness of this compound lies in the combination of its thiol group and the specific positioning of fluorine atoms, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C8H8F2S |
|---|---|
Molecular Weight |
174.21 g/mol |
IUPAC Name |
1-(2,5-difluorophenyl)ethanethiol |
InChI |
InChI=1S/C8H8F2S/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5,11H,1H3 |
InChI Key |
YHRXBYMTIVLPQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)F)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3-methylpyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13081788.png)
![(2R)-1-[(1-Benzothiophen-7-yl)amino]propan-2-ol](/img/structure/B13081794.png)




![3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}propanoic acid](/img/structure/B13081818.png)
![3-[(3-Methylbutan-2-yl)oxy]aniline](/img/structure/B13081830.png)

